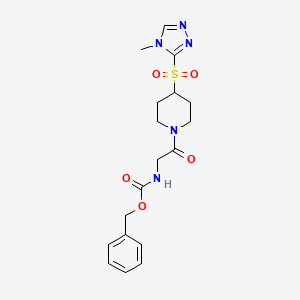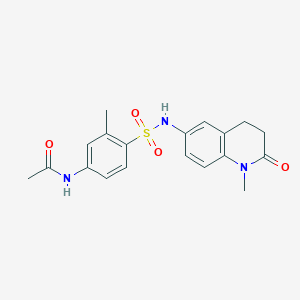![molecular formula C17H12ClN3O3S2 B2821153 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 896023-79-3](/img/structure/B2821153.png)
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been synthesized and studied for its potential bioactivities . It consists of a benzene ring and a 1,3,5-triazine ring .
Synthesis Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process typically involves a series of reactions, including condensation .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.70 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Thiadiazoles and related heterocyclic compounds are synthesized through various chemical reactions, highlighting the versatility of these compounds in chemical synthesis. For instance, the oxidative dimerization of thioamides in the presence of electrophilic reagents has been a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the efficiency of thiadiazole synthesis in organic solvents at room temperature (Takikawa et al., 1985). Additionally, the synthesis of benzazoles in aqueous media through the reaction of thioamidinium salts with 2-aminophenol or 2-aminothiophenol further exemplifies the adaptability of thiadiazole derivatives in creating biologically active molecules (Boeini & Najafabadi, 2009).
Biological Activities
- The research on thiadiazole derivatives has also extended into pharmacological studies, with several compounds exhibiting potent biological activities. For example, compounds incorporating the thiadiazole moiety have been evaluated for their anticancer activities, highlighting the potential of these derivatives as therapeutic agents. Specific compounds have demonstrated efficacy against various cancer cell lines, suggesting the potential of thiadiazole derivatives in oncological research (Gomha et al., 2017). Furthermore, the design and synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, have shown angiotensin II receptor antagonistic activities, indicating the application of thiadiazole derivatives in cardiovascular research (Kohara et al., 1996).
Novel Synthetic Methodologies
- Advances in synthetic methodologies for thiadiazole derivatives have been reported, including the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach to the preparation of these compounds. This method has been applied to synthesize a range of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, highlighting the potential of microwave-assisted synthesis in accelerating the production of biologically active compounds (Park et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antitumor activities , suggesting that the compound might target cancer cells or specific proteins within these cells.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce apoptosis (programmed cell death) or inhibit cell proliferation .
Biochemical Pathways
The compound might interfere with the signaling pathways that regulate these processes, leading to inhibited cell growth or induced cell death .
Result of Action
The result of the compound’s action is likely related to its potential antitumor activity. Some similar compounds have been shown to inhibit the growth of certain cancer cell lines . Therefore, it’s plausible that this compound might also exhibit antitumor effects, potentially leading to reduced tumor growth or size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment can affect the compound’s stability and efficacy . Furthermore, the compound’s action might also be influenced by the characteristics of the target cells, such as their type, state, and the presence of specific receptors or proteins .
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZVAWTMGFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)





![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)


![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)

